![molecular formula C24H36N8O5S2 B13431001 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)

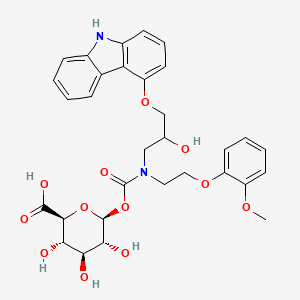

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiamine disulfide hydrate, also known as vitamin B1 disulfide, is a derivative of thiamine (vitamin B1). It is a water-soluble compound that plays a crucial role in energy metabolism and is essential for the proper functioning of the nervous system. Thiamine disulfide hydrate is often used in dietary supplements and pharmaceuticals to treat thiamine deficiency and related neurological conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiamine disulfide hydrate can be synthesized through the oxidation of thiamine using mild oxidizing agents. One common method involves the reaction of thiamine with iodine in an aqueous solution, followed by the addition of a reducing agent to form the disulfide bond . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of thiamine disulfide hydrate involves large-scale synthesis using similar oxidation-reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Thiamine disulfide hydrate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Iodine, hydrogen peroxide.

Reducing Agents: Sodium borohydride, dithiothreitol.

Reaction Conditions: Controlled pH (typically acidic or neutral), moderate temperatures (25-60°C).

Major Products Formed:

Oxidation Products: Thiamine sulfonic acid.

Reduction Products: Thiamine thiol.

Substitution Products: Various thiamine derivatives depending on the substituent introduced

Aplicaciones Científicas De Investigación

Thiamine disulfide hydrate has a wide range of applications in scientific research:

Medicine: Used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

Industry: Employed in the formulation of dietary supplements and fortified foods to enhance thiamine content.

Mecanismo De Acción

Thiamine disulfide hydrate exerts its effects by being converted to thiamine within the body. Once inside the cells, thiamine is phosphorylated to form thiamine diphosphate (ThDP), an essential coenzyme for several enzymatic reactions involved in carbohydrate metabolism. ThDP acts as a cofactor for enzymes such as pyruvate dehydrogenase and transketolase, facilitating the conversion of glucose into energy . The compound’s ability to cross cell membranes without the need for transporters enhances its bioavailability and effectiveness .

Comparación Con Compuestos Similares

Thiamine disulfide hydrate is unique compared to other thiamine derivatives due to its disulfide bond, which allows it to easily penetrate cell membranes. Similar compounds include:

Thiamine Tetrahydrofurfuryl Disulfide (TTFD): Known for its enhanced bioavailability and ability to cross the blood-brain barrier, making it effective for neurological applications.

Sulbutiamine: A lipid-soluble thiamine derivative that increases thiamine levels in the brain and is used as a central nervous system stimulant.

Thiamine disulfide hydrate stands out due to its balanced properties of bioavailability and ease of synthesis, making it a versatile compound for various applications.

Propiedades

Fórmula molecular |

C24H36N8O5S2 |

|---|---|

Peso molecular |

580.7 g/mol |

Nombre IUPAC |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate |

InChI |

InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2 |

Clave InChI |

BQNDZWAQLARMLH-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)

![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)

![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)

![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)